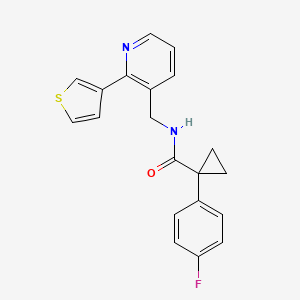
1-(4-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 1-(4-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide involves multi-step reactions that typically start from commercially available substrates. For instance, the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide was achieved through a multi-step nucleophilic substitution reaction and ester hydrolysis starting from 1-(methoxycarbonyl) cyclopropane-1-carboxylic acid. The process resulted in a total yield of 48.8%, and the structure of the target compound was confirmed by 1H NMR and MS spectrum . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could be employed, involving careful selection of starting materials and reaction conditions to introduce the thiophenyl and pyridinyl groups to the cyclopropane core.
Molecular Structure Analysis
The molecular structure of compounds in this class is typically confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). For example, the structure of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide was confirmed using 1H NMR and MS, ensuring the correct molecular framework was obtained . The presence of the fluorophenyl group is a common feature in these molecules, which can influence the electronic properties and reactivity of the compound. The molecular structure analysis would focus on the arrangement of the atoms, the stereochemistry of the cyclopropane ring, and the electronic distribution influenced by the substituents.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are largely determined by their molecular structure. The presence of the fluorophenyl group can lower the dielectric constant and increase the hydrophobicity of the molecule. The cyclopropane ring contributes to the rigidity of the structure, which can affect the melting and boiling points. The solubility of these compounds in various solvents would be influenced by the polar and non-polar regions of the molecule. For example, the polyamides derived from a related diamine showed excellent solubility in polar aprotic solvents and could be cast into transparent, tough, and flexible films, indicating that the molecular structure imparts desirable material properties . These properties are crucial for applications in microelectronics and other advanced technologies.
Wissenschaftliche Forschungsanwendungen
Synthesis Methods
- Rapid and High Yield Synthesis: Zhihui Zhou et al. (2021) developed a high yield synthetic method for a compound structurally similar to 1-(4-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide. The synthesis involved multi-step nucleophilic substitution reaction and ester hydrolysis, confirming the potential for efficient production of such compounds (Zhou et al., 2021).
Biological Applications
Inhibitor of Met Kinase Superfamily
G. M. Schroeder et al. (2009) identified compounds with similar structures as potent and selective Met kinase inhibitors, highlighting their potential in targeted cancer therapies. One such compound demonstrated tumor stasis in a human gastric carcinoma model (Schroeder et al., 2009).
Fluorine-18 Labeled Antagonists for Serotonin Receptors
L. Lang et al. (1999) synthesized fluorinated derivatives for serotonin receptor antagonists. Compounds like this compound can be radiolabeled with fluorine-18 for biological property evaluation, potentially useful in neurological studies (Lang et al., 1999).
Chemical Properties and Analysis
- Nuclear Magnetic Resonance Studies: T. Hirohashi et al. (1976) conducted NMR studies on compounds similar to this compound, revealing insights into spin coupling mechanisms. This emphasizes the compound's potential for detailed chemical analysis (Hirohashi et al., 1976).
Potential Applications in Other Fields
- Hybrid Approach for Complex Problems: Napoleão Nepomuceno et al. (2007) utilized a hybrid approach involving substituted pyridine methyl esters of tetramethylcyclopropane carboxylic acids for solving the container loading problem. This innovative use demonstrates the potential of structurally similar compounds in diverse problem-solving applications (Nepomuceno et al., 2007).
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2OS/c21-17-5-3-16(4-6-17)20(8-9-20)19(24)23-12-14-2-1-10-22-18(14)15-7-11-25-13-15/h1-7,10-11,13H,8-9,12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJACCIVBCZCEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3=C(N=CC=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-Dimethyl-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B2522447.png)
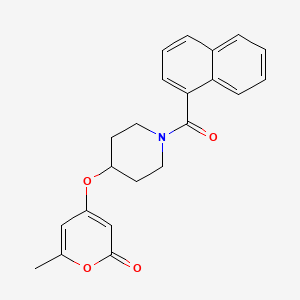
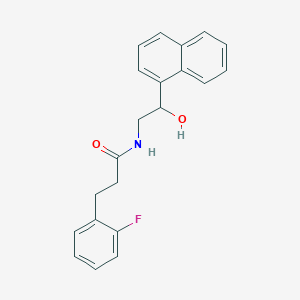
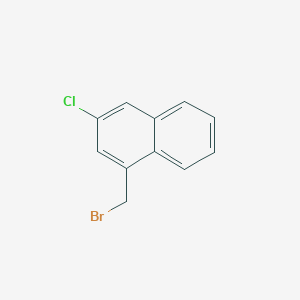
![7-Bromo-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2522455.png)
![tert-Butyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]propanoate](/img/structure/B2522456.png)
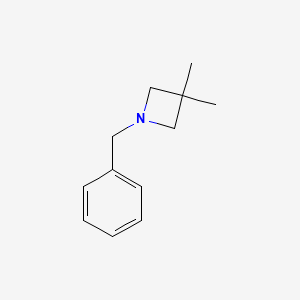
![7-[(E)-2-[(furan-2-yl)methylidene]hydrazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine](/img/structure/B2522462.png)
![N-[(3-fluorophenyl)methyl]-4-methoxyaniline](/img/structure/B2522463.png)
![7-[(4-Bromophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one](/img/structure/B2522464.png)

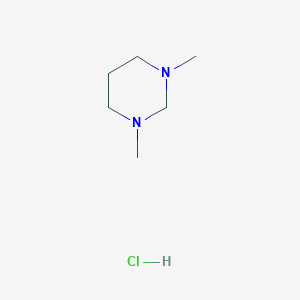
![N-[2-(4,5-Dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2522468.png)
